molecular formula C11H13FO3 B15318708 Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B15318708
M. Wt: 212.22 g/mol
InChI Key: VKEWRBOXFXHPOQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-fluoro-2-methylphenyl)-2-oxopropanoate.

    Reduction: 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanol.

    Substitution: 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorinated ester with different substituents on the phenyl ring.

    2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone: A compound with a similar phenyl ring structure but different functional groups.

Uniqueness

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of a fluorine atom and a hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁F O₃
Molar Mass : Approximately 192.19 g/mol
Functional Groups : Hydroxy group, fluoro-substituted phenyl group, and ester functionality.

The presence of the fluorine atom on the phenyl ring alters the compound's electronic properties, enhancing its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity against various microorganisms. For instance, studies have shown that it can inhibit the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve:

  • Enzyme Inhibition : The compound likely interacts with enzymes critical for bacterial survival.
  • Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. The following mechanisms are hypothesized:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as acetylcholinesterase and other metabolic pathways.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateC₁₀H₁₁ClO₃Chlorine instead of fluorine; different reactivity
Methyl 3-(4-bromophenyl)-2-hydroxypropanoateC₁₀H₁₁BrO₃Bromine enhances reactivity; potential for higher biological activity
Methyl 3-(4-methylphenyl)-2-hydroxypropanoateC₁₀H₁₂O₃Methyl substitution alters electronic properties; differing biological effects

This table illustrates how variations in halogen substitution can affect the biological activity and reactivity of these compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various derivatives of hydroxypropanoates demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. This compound was among those showing significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Research : In vitro studies have indicated that this compound can reduce cell viability in several cancer cell lines. The IC50 values for these effects were determined through dose-response assays, revealing a concentration-dependent response indicative of its potential as an anticancer agent.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

VKEWRBOXFXHPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)OC)O

Origin of Product

United States

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